1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential use in pharmacological studies. The compound is also known as BZP-MT and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. The compound has been shown to increase the release of serotonin and dopamine in the brain, leading to increased activity in the central nervous system.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. The compound has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and hyperactivity. Additionally, the compound has been shown to affect the levels of various neurotransmitters in the brain, leading to altered mood and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine in lab experiments include its ability to act as a pharmacological tool for studying the effects of serotonin and dopamine on various physiological processes. Additionally, the compound has been shown to have similarities to amphetamines and other stimulants, making it a useful tool for studying drug abuse and addiction. The limitations of using the compound in lab experiments include its potential for toxicity and its limited availability.
Future Directions
There are several future directions for research involving 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine. One direction involves the development of new synthesis methods for the compound, allowing for increased availability and potential use in pharmacological studies. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential use in treating various neurological and psychiatric disorders. Finally, research is needed to determine the long-term effects of the compound on the brain and other physiological systems.
In conclusion, 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential use in pharmacological studies. The compound has been synthesized through various methods and has been shown to have an affinity for serotonin receptors. The compound has been used in various scientific research studies related to drug abuse and addiction, as well as the effects of serotonin on various physiological processes. Further research is needed to fully understand the potential uses and limitations of this compound.
Synthesis Methods
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine has been achieved through various methods. One of the most commonly used methods involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-methylbenzenesulfonyl chloride and piperazine in the presence of a base such as potassium carbonate. Other methods involve the use of different reagents and solvents, but the overall process involves the formation of a sulfonyl chloride intermediate followed by the reaction with piperazine to form the final product.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine has been used in various scientific research studies due to its potential use as a pharmacological tool. The compound has been shown to have an affinity for serotonin receptors and has been used to study the effects of serotonin on various physiological processes. Additionally, the compound has been used in studies related to drug abuse and addiction due to its similarities to amphetamines and other stimulants.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-3-2-4-17(11-15)26(22,23)21-9-7-20(8-10-21)13-16-5-6-18-19(12-16)25-14-24-18/h2-6,11-12H,7-10,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEELEEVQFNZEBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine |
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